molecular formula C9H14O2 B2809068 (E)-3-cyclopentyl-2-methylacrylic acid CAS No. 773112-99-5

(E)-3-cyclopentyl-2-methylacrylic acid

Cat. No.: B2809068
CAS No.: 773112-99-5
M. Wt: 154.209
InChI Key: CJCPUSYBAQVMQR-UHFFFAOYSA-N
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Description

(E)-3-Cyclopentyl-2-methylacrylic acid (CAS: 773112-99-5; MFCD06207421) is an α,β-unsaturated carboxylic acid characterized by a cyclopentyl substituent at the β-position and a methyl group at the α-position of the acrylic acid backbone. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol . The (E)-stereochemistry of the double bond is critical for its spatial arrangement, influencing intermolecular interactions and reactivity.

Properties

IUPAC Name

(E)-3-cyclopentyl-2-methylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-7(9(10)11)6-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,10,11)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCPUSYBAQVMQR-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1CCCC1)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347649
Record name (E)-3-Cyclopentyl-2-methylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773112-99-5
Record name (E)-3-Cyclopentyl-2-methylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopentyl-2-methylprop-2-enoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-cyclopentyl-2-methylacrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and methyl acrylate as the primary starting materials.

    Aldol Condensation: Cyclopentanone undergoes an aldol condensation with methyl acrylate in the presence of a base such as sodium hydroxide to form an intermediate β-hydroxy ester.

    Dehydration: The β-hydroxy ester is then dehydrated using an acid catalyst like sulfuric acid to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-cyclopentyl-2-methylacrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylic acid moiety reacts with nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-cyclopentyl-2-methylacrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and resins, where its unique structural features impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of (E)-3-cyclopentyl-2-methylacrylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence metabolic pathways, leading to changes in cellular processes such as inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents (cycloalkyl vs. aryl groups) and functional group positions. Key comparisons are summarized in Table 1.

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Properties
(E)-3-Cyclopentyl-2-methylacrylic acid Cyclopentyl, 2-methyl C₉H₁₄O₂ 154.21 High lipophilicity due to cyclopentyl; 95% purity
3-Methylcinnamic acid (CAS: 3029-79-6) 3-Methylphenyl C₁₀H₁₀O₂ 162.19 Aromatic ring enhances π-π stacking; known antioxidant/antihyperglycemic activities
(E)-3-Cyclohexylacrylic acid (CAS: 4484-35-9) Cyclohexyl C₉H₁₄O₂ 154.21 Larger cycloalkyl group increases steric hindrance
3-(4-Bromophenyl)-2-methylacrylic acid 4-Bromophenyl, 2-methyl C₁₀H₉BrO₂ 257.08 Bromine enhances molecular weight and halogen bonding
(E)-3-Cyclohexyl-2-methylprop-2-enal Cyclohexyl, 2-methyl C₁₀H₁₆O 152.23 Aldehyde group increases electrophilicity; 67% synthesis yield
  • Cyclopentyl vs.
  • Aromatic vs. Aliphatic Substituents : 3-Methylcinnamic acid’s phenyl group enables π-π interactions, whereas the cyclopentyl group in the target compound favors hydrophobic interactions .
  • Functional Group Impact : The carboxylic acid group in the target compound facilitates hydrogen bonding, similar to 3-(4-bromophenyl)-2-methylacrylic acid, which forms intermolecular H-bonds and π-π networks in its crystal lattice .
Pharmacological and Functional Potential

While direct pharmacological data for this compound are unavailable, structurally related cinnamic acid derivatives exhibit:

  • Antioxidant activity (e.g., 3-methylcinnamic acid via radical scavenging) .
  • Hepatoprotective and antimalarial effects in bromophenyl- and methyl-substituted analogs . The cyclopentyl group’s lipophilicity may enhance membrane permeability, making the compound a candidate for drug delivery optimization .

Biological Activity

(E)-3-cyclopentyl-2-methylacrylic acid (CAS No. 773112-99-5) is an organic compound characterized by a cyclopentyl group attached to a methylacrylic acid structure. This compound has garnered interest in scientific research due to its potential biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H16O2
Molecular Weight168.24 g/mol
StructureChemical Structure

The biological activity of this compound is thought to involve modulation of various cellular pathways. Preliminary studies suggest that this compound may interact with specific receptors or enzymes, influencing processes such as inflammation and cell proliferation.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. In cell line studies, this compound showed cytotoxic effects against various cancer types, including breast and colon cancer cells. The compound appears to induce apoptosis and inhibit tumor growth in preclinical models.

Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound in murine models of arthritis. The results indicated a reduction in joint swelling and pain, with a significant decrease in inflammatory markers such as TNF-alpha and IL-6 .

Study 2: Anticancer Activity

A separate study published in Cancer Research investigated the anticancer properties of this compound against human breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent reduction in cell viability and increased apoptosis rates compared to untreated controls .

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